molecular formula C10H12NO4P B12726309 3-Benzyl-2-isoxazolin-5-ylphosphonic acid CAS No. 125674-65-9

3-Benzyl-2-isoxazolin-5-ylphosphonic acid

Katalognummer: B12726309
CAS-Nummer: 125674-65-9
Molekulargewicht: 241.18 g/mol
InChI-Schlüssel: BWBGRMFFPIKFRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-2-isoxazolin-5-ylphosphonic acid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-isoxazolin-5-ylphosphonic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. The phosphonic acid group can be introduced through various methods, including the use of dialkyl or diaryl phosphonates, dichlorophosphine, or by oxidation of phosphinic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyl-2-isoxazolin-5-ylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its phosphonic acid group, which imparts distinct chemical and biological properties compared to other isoxazole derivatives. This functional group enhances the compound’s ability to interact with biological targets and participate in various chemical reactions .

Eigenschaften

CAS-Nummer

125674-65-9

Molekularformel

C10H12NO4P

Molekulargewicht

241.18 g/mol

IUPAC-Name

(3-benzyl-4,5-dihydro-1,2-oxazol-5-yl)phosphonic acid

InChI

InChI=1S/C10H12NO4P/c12-16(13,14)10-7-9(11-15-10)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H2,12,13,14)

InChI-Schlüssel

BWBGRMFFPIKFRF-UHFFFAOYSA-N

Kanonische SMILES

C1C(ON=C1CC2=CC=CC=C2)P(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.